molecular formula C9H11N3O B11915741 8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine

8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11915741
M. Wt: 177.20 g/mol
InChI Key: BOQZWIATWKZFLO-UHFFFAOYSA-N
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Description

8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylimidazo[1,2-a]pyridine with methoxyamine in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as chloroform or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution with bromine can produce bromo-substituted imidazo[1,2-a]pyridines .

Scientific Research Applications

8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In the context of anticancer activity, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

8-methoxy-2-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C9H11N3O/c1-6-8(10)12-5-3-4-7(13-2)9(12)11-6/h3-5H,10H2,1-2H3

InChI Key

BOQZWIATWKZFLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=C(C2=N1)OC)N

Origin of Product

United States

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